molecular formula C18H15ClN2S B5522879 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5522879
M. Wt: 326.8 g/mol
InChI Key: JYRVEIIBDQITON-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a thiazole ring and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of 4-chlorobenzaldehyde with thiourea, followed by cyclization. The tetrahydroisoquinoline moiety can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1,3-thiazole: Shares the thiazole ring but lacks the tetrahydroisoquinoline moiety.

    4-(4-chlorophenyl)-1,3-thiazol-2-amine: Similar structure with an amine group instead of the tetrahydroisoquinoline.

    1,2,3,4-tetrahydroisoquinoline: Lacks the thiazole ring but shares the tetrahydroisoquinoline moiety.

Uniqueness

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the thiazole and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2S/c19-16-7-5-14(6-8-16)17-12-22-18(20-17)21-10-9-13-3-1-2-4-15(13)11-21/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRVEIIBDQITON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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